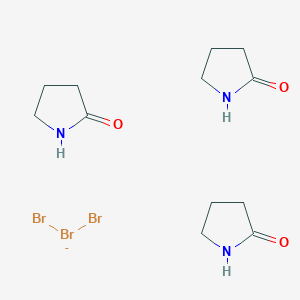
Pyrrolidone hydrotribromide, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidone hydrotribromide, 97%, is a chemical compound known for its high selectivity for ketones. It is commonly used as a brominating agent in various chemical reactions. The compound has the molecular formula (C4H7NO)3·HBr3 and a molecular weight of 496.03 g/mol . It appears as a solid with a melting point of 88-90°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrrolidone hydrotribromide can be synthesized by reacting pyrrolidone with bromine. One method involves dissolving pyrrolidone in carbon tetrachloride and adding bromine at room temperature. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of pyrrolidone hydrotribromide involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control the reaction conditions precisely .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidone hydrotribromide primarily undergoes bromination reactions. It is highly selective for ketones, making it an effective brominating agent .
Common Reagents and Conditions
The compound is used in the presence of solvents such as tetrahydrofuran or dimethyl sulfoxide. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and selectivity of the bromination process .
Major Products Formed
The major products formed from the bromination reactions involving pyrrolidone hydrotribromide include brominated ketones and other brominated organic compounds. For example, the reaction of flavanone with pyrrolidone hydrotribromide in tetrahydrofuran yields 3-bromoflavanone .
Wissenschaftliche Forschungsanwendungen
Pyrrolidone hydrotribromide has several applications in scientific research:
Biology: The compound’s brominating properties are utilized in various biochemical assays and experiments.
Medicine: Research into the compound’s potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of pyrrolidone hydrotribromide involves the transfer of bromine atoms to the target molecule. This process is facilitated by the compound’s ability to generate a low equilibrium concentration of bromine in nonpolar solvents, enhancing its selectivity for ketones . The molecular targets and pathways involved in this bromination process are primarily the carbonyl groups of ketones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyltrimethylammonium tribromide: Another brominating agent with similar selectivity for ketones.
Cupric bromide: Used for the bromination of unsaturated steroidal ketones.
Uniqueness
Pyrrolidone hydrotribromide is unique due to its high selectivity for ketones and its ability to function effectively under mild reaction conditions. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring high selectivity and efficiency .
Eigenschaften
Molekularformel |
C12H21Br3N3O3- |
|---|---|
Molekulargewicht |
495.03 g/mol |
InChI |
InChI=1S/3C4H7NO.Br3/c3*6-4-2-1-3-5-4;1-3-2/h3*1-3H2,(H,5,6);/q;;;-1 |
InChI-Schlüssel |
AUISPGUIDSEMGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1.C1CC(=O)NC1.C1CC(=O)NC1.Br[Br-]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















